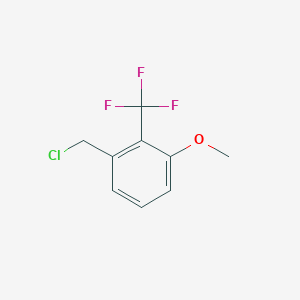
6beta-Acetoxy-5-epilimonin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Acetoxy-5-epilimonin typically involves the extraction from natural sources such as the root bark of Evodia glauca . The extraction process includes maceration with solvents like ethanol, ethyl acetate, and hexane to obtain crude extracts . These extracts are then purified using chromatographic techniques to isolate the compound.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows similar extraction and purification processes as described for laboratory-scale synthesis. The scalability of these methods depends on the availability of the natural source and the efficiency of the extraction and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 6beta-Acetoxy-5-epilimonin undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
6beta-Acetoxy-5-epilimonin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
The mechanism of action of 6beta-Acetoxy-5-epilimonin involves its interaction with molecular targets and pathways in biological systems. It exerts cytotoxic effects by inducing apoptosis in tumor cells through the activation of specific signaling pathways . Additionally, its anti-platelet aggregation activity is mediated by inhibiting platelet activation and aggregation processes .
Vergleich Mit ähnlichen Verbindungen
6beta-Acetoxy-5-epilimonin can be compared with other similar limonoids, such as:
Limonin: Another limonoid with similar bitter properties but different biological activities.
Obacunone: Known for its anticancer and anti-inflammatory properties.
Rutaevine: Exhibits cytotoxic and antibacterial activities.
Uniqueness: this compound stands out due to its specific combination of cytotoxic and anti-platelet aggregation activities, making it a unique compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C28H32O10 |
|---|---|
Molekulargewicht |
528.5 g/mol |
IUPAC-Name |
[(2R,13R,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-5,12,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosan-11-yl] acetate |
InChI |
InChI=1S/C28H32O10/c1-13(29)35-18-19-24(2,3)37-16-10-17(30)34-12-27(16,19)15-6-8-25(4)21(14-7-9-33-11-14)36-23(32)22-28(25,38-22)26(15,5)20(18)31/h7,9,11,15-16,18-19,21-22H,6,8,10,12H2,1-5H3/t15?,16?,18?,19?,21?,22?,25-,26-,27-,28?/m0/s1 |
InChI-Schlüssel |
IHOHGVDNDQTZGL-YCQINRHASA-N |
Isomerische SMILES |
CC(=O)OC1C2[C@@]3(COC(=O)CC3OC2(C)C)C4CC[C@]5(C(OC(=O)C6C5([C@@]4(C1=O)C)O6)C7=COC=C7)C |
Kanonische SMILES |
CC(=O)OC1C2C(OC3C2(COC(=O)C3)C4CCC5(C(OC(=O)C6C5(C4(C1=O)C)O6)C7=COC=C7)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


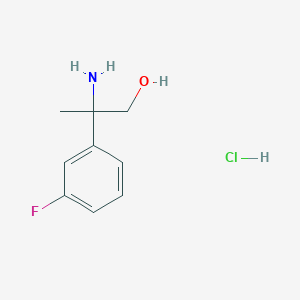
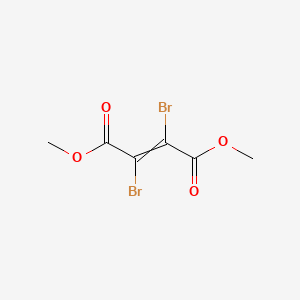
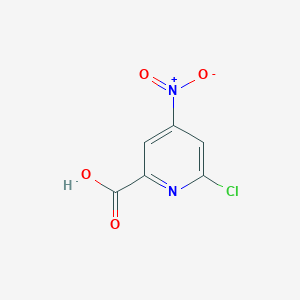
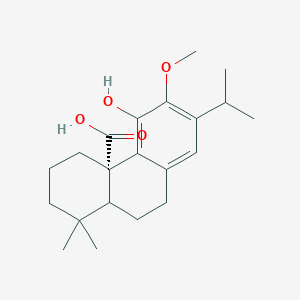
![N-[3-(dimethylamino)propyl]octadec-9-enamide](/img/structure/B12435803.png)
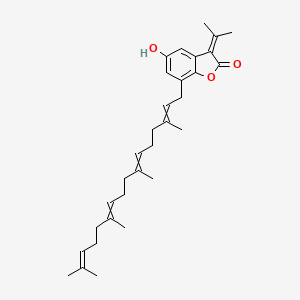

![[(4-Chloro-2-methylphenyl)methyl]hydrazine](/img/structure/B12435820.png)
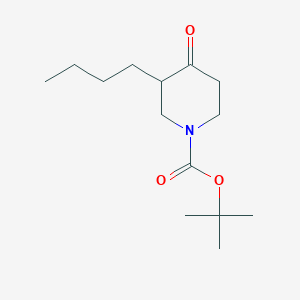
![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12435825.png)

![1-[2-[Bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12435832.png)
